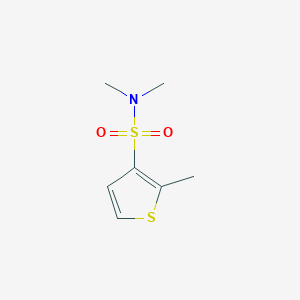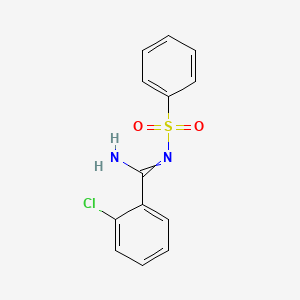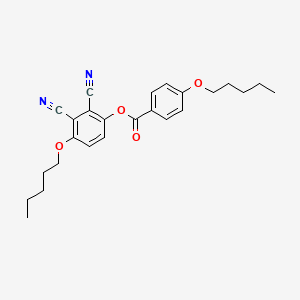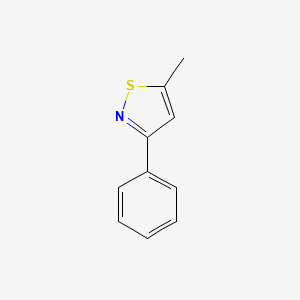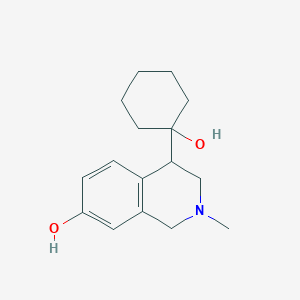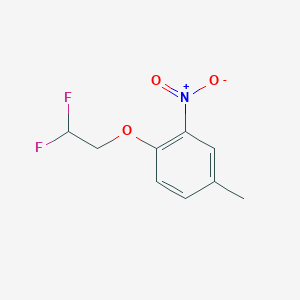![molecular formula C10H20N2O B11715186 (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound featuring a diazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using ethylating and methylating agents.
Hydroxylation: The hydroxyl group at the 9th position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of new alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[33
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.
Catalysis: Its unique structure could be utilized in catalytic processes.
Material Science: It may be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which (9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(9S)-1-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group at the 5th position.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Has the ethyl and methyl groups swapped.
Uniqueness
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3/t8-,9?,10?/m0/s1 |
Clave InChI |
CWSIESKTXJNZRY-IDKOKCKLSA-N |
SMILES isomérico |
CCC12CNCC([C@@H]1O)(CNC2)C |
SMILES canónico |
CCC12CNCC(C1O)(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


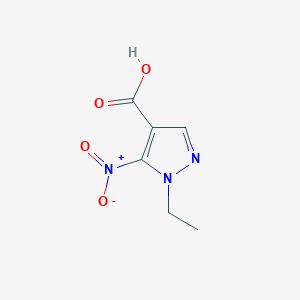
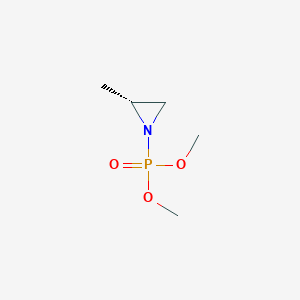

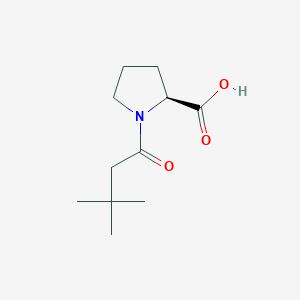
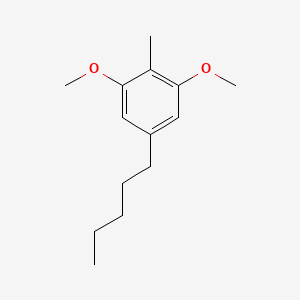

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
